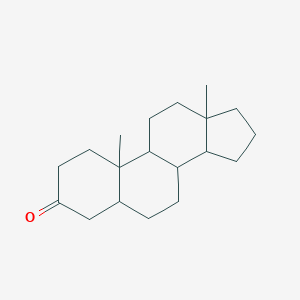

Androstan-3-one

Description

Structure

2D Structure

Properties

IUPAC Name |

10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRNUNYBVFVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331425 | |

| Record name | Androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118371-41-8 | |

| Record name | Androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis Pathways and Mechanistic Enzymatic Transformations of Androstan 3 One Derivatives

Canonical Androgen Biosynthesis Pathways Involving Androstan-3-one Intermediates

The canonical pathway is the traditionally understood route for androgen synthesis, primarily occurring in the testes. e-apem.org It begins with cholesterol and proceeds through several key intermediates to produce testosterone (B1683101), which is then converted to the more potent DHT in target tissues. nih.gov

Enzymatic Steps in C19 Androstane (B1237026) Formation

The formation of C19 androstanes, the backbone of androgens, begins with cholesterol. e-apem.org This process, known as steroidogenesis, involves a series of enzymatic reactions primarily within the mitochondria and endoplasmic reticulum of steroidogenic cells. e-apem.org

The key steps are:

Cholesterol to Pregnenolone (B344588): The process is initiated by the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme, P450scc. e-apem.org

Pregnenolone to 17α-hydroxypregnenolone: Pregnenolone is then hydroxylated by 17α-hydroxylase (P450c17) to form 17α-hydroxypregnenolone. e-apem.org

17α-hydroxypregnenolone to Dehydroepiandrosterone (B1670201) (DHEA): The same enzyme, P450c17, exhibits 17,20 lyase activity, cleaving the side chain of 17α-hydroxypregnenolone to produce the first C19 steroid, DHEA. e-apem.org

DHEA to Androstenedione (B190577): DHEA is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (3β-HSD2). e-apem.org

Androstenedione to Testosterone: Finally, androstenedione is reduced at the C17 position by 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), primarily in the testes, to form testosterone. e-apem.org

Table 1: Key Enzymes in the Canonical C19 Androstane Formation Pathway

| Enzyme | Substrate | Product | Location |

| P450scc (CYP11A1) | Cholesterol | Pregnenolone | Mitochondria |

| P450c17 (CYP17A1) | Pregnenolone | 17α-hydroxypregnenolone | Endoplasmic Reticulum |

| P450c17 (CYP17A1) | 17α-hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Endoplasmic Reticulum |

| 3β-HSD2 | Dehydroepiandrosterone (DHEA) | Androstenedione | Adrenal Gland, Testis |

| 17β-HSD3 | Androstenedione | Testosterone | Testis |

Conversion of Testosterone to 5α-Dihydrotestosterone by 5α-Reductase Isoforms

Testosterone, produced via the canonical pathway, acts as the principal circulating androgen. However, for complete male sexual differentiation, particularly of the external genitalia, it must be converted to the more potent 5α-dihydrotestosterone (DHT). nih.gov This conversion is the final and defining step of the classical pathway. wikipedia.org

This irreversible reaction is catalyzed by the enzyme 5α-reductase (SRD5A), which reduces the double bond between carbons 4 and 5 in the A-ring of testosterone. nih.govwikipedia.org There are different isoforms of this enzyme, with 5α-reductase type 2 (encoded by the SRD5A2 gene) being the predominant form in fetal genital skin and crucial for the development of male external genitalia. nih.govoup.com The type 1 isoform (encoded by SRD5A1) is also involved in androgen metabolism. oup.com DHT binds to the androgen receptor with higher affinity than testosterone, making it the most active endogenous androgen. nih.gov

Alternative ("Backdoor") Pathways to 5α-Dihydrotestosterone and Androsterone (B159326)

Recent research has illuminated an alternative "backdoor" pathway for DHT synthesis that bypasses the conventional intermediates of androstenedione and testosterone. nih.govoup.com This pathway is particularly significant during fetal development and in certain hyperandrogenic disorders. nih.govkoreamed.org Unlike the classical pathway where 5α-reduction is the final step, in the backdoor pathway, 5α-reduction of progesterone (B1679170) or 17α-hydroxyprogesterone (17OHP) occurs near the beginning of the synthetic route. wikipedia.org

Sequential 5α-Reduction and 3α-Reduction of C21 Steroids

The backdoor pathway initiates with C21 steroids, such as progesterone or its derivative 17α-hydroxyprogesterone (17OHP). wikipedia.orgresearchgate.net Placental progesterone is a major substrate for this pathway in the human fetus. e-apem.orgresearchgate.net

The initial enzymatic steps are:

5α-Reduction: Progesterone or 17OHP is first 5α-reduced by 5α-reductase (primarily type 1, SRD5A1) to produce 5α-dihydroprogesterone or 17α-hydroxydihydroprogesterone (5α-pregnan-17α-ol-3,20-dione), respectively. oup.comkoreamed.orgresearchgate.net

3α-Reduction: The resulting 5α-reduced intermediate is then acted upon by a 3α-hydroxysteroid dehydrogenase (3α-HSD), such as AKR1C2 or AKR1C4, to yield 17OH-allopregnanolone (5α-pregnane-3α,17α-diol-20-one). e-apem.orgoup.comkoreamed.org The activity of these 3α-reductases is essential for the progression of the backdoor pathway. nih.govkoreamed.org

Androsterone Formation as a Key Intermediate

The C21 steroid, 17OH-allopregnanolone, is a crucial substrate for the next step, which involves the cleavage of its side chain to form a C19 steroid. oup.com This reaction is catalyzed by the 17,20 lyase activity of P450c17 (CYP17A1). koreamed.orgresearchgate.net Notably, 17OH-allopregnanolone is an excellent substrate for this enzyme, making this conversion highly efficient. oup.com

The product of this reaction is androsterone (5α-androstan-3α-ol-17-one), which is considered the principal backdoor androgen in the human fetus. e-apem.orgnih.govresearchgate.net Circulating levels of androsterone are sex-dependent, and its synthesis primarily occurs in non-testicular tissues like the placenta, fetal liver, and adrenal glands. e-apem.orgnih.govresearchgate.net

Conversion of 5α-Androstane-3α,17β-diol to 5α-Dihydrotestosterone

The final steps of the backdoor pathway involve the conversion of androsterone into the potent androgen, DHT.

Androsterone to 5α-Androstane-3α,17β-diol: Androsterone is converted to 5α-androstane-3α,17β-diol (also known as androstanediol) by the action of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) or type 5 (AKR1C3). koreamed.orgresearchgate.net

5α-Androstane-3α,17β-diol to 5α-Dihydrotestosterone: In the final step, 5α-androstane-3α,17β-diol is oxidized at the 3α-position to yield DHT. researchgate.net This conversion can be carried out in peripheral target tissues. bioscientifica.com This final oxidation highlights how a weakly androgenic compound can be converted into the most potent androgen, DHT, completing the pathway. bioscientifica.com

The existence and activity of both the classical and backdoor pathways are now understood to be necessary for normal human male sexual development. nih.govkoreamed.org

Table 2: Key Enzymes in the Alternative "Backdoor" Pathway

| Enzyme | Substrate | Product |

| 5α-Reductase (SRD5A1) | 17α-hydroxyprogesterone | 17α-hydroxydihydroprogesterone |

| 3α-HSD (e.g., AKR1C2/4) | 17α-hydroxydihydroprogesterone | 17OH-allopregnanolone |

| P450c17 (CYP17A1) | 17OH-allopregnanolone | Androsterone |

| 17β-HSD (e.g., HSD17B3) | Androsterone | 5α-Androstane-3α,17β-diol |

| 3α-HSD (Oxidative) | 5α-Androstane-3α,17β-diol | 5α-Dihydrotestosterone (DHT) |

Enzymatic Inactivation and Catabolism of this compound Derivatives

The biological activity of this compound derivatives is tightly regulated through enzymatic inactivation and catabolism, primarily occurring in the liver. These processes ensure the appropriate clearance of active androgens, preventing their excessive accumulation. Key pathways involved in this regulation include reductions mediated by hydroxysteroid dehydrogenases and conjugation reactions such as glucuronidation and sulfation.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Mediated Reductions

A crucial step in the inactivation of potent androgens like 5α-dihydrotestosterone (5α-DHT), a derivative of this compound, is the reduction of the 3-keto group. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs), a group of enzymes belonging to the aldo-keto reductase (AKR) superfamily. Specifically, human type 3 3α-HSD (AKR1C2) is responsible for the NADPH-dependent reduction of 5α-DHT to 3α-androstanediol (3α-diol). nih.gov This conversion dramatically decreases the androgenic potency, as 3α-diol has a significantly lower affinity for the androgen receptor compared to 5α-DHT. nih.gov

Multiple isoforms of 3α-HSD exist in humans (AKR1C1–AKR1C4), and they exhibit functional plasticity, playing roles in both the inactivation and formation of sex hormones. researchgate.net For instance, all four isoforms can inactivate 5α-DHT by converting it to 3α-androstanediol. researchgate.net However, their roles can be complex and tissue-specific. While AKR1C2 primarily acts as a reductase to eliminate 5α-DHT, another enzyme, RoDH-like 3α-HSD (RL-HSD), can oxidize 3α-diol back to the potent 5α-DHT, thereby reactivating the androgenic signal. nih.govoup.com This pair of enzymes effectively acts as a molecular switch, regulating the local concentration of active androgens. nih.gov

The catalytic efficiency of these enzymes varies, with AKR1C4 being the most efficient in reducing steroid substrates. researchgate.net In tissues like the prostate, the balance between the reductive activity of enzymes like AKR1C2 and the oxidative activity of enzymes like RL-HSD is critical in modulating androgen receptor activation. nih.gov

Glucuronidation and Sulfation Mechanisms for this compound Metabolite Clearance

Following reduction by 3α-HSDs, the resulting hydroxysteroid metabolites, such as androsterone and 3α-diol, undergo further metabolism to facilitate their excretion from the body. oup.comwikipedia.org This is primarily achieved through conjugation reactions, namely glucuronidation and sulfation, which increase the water solubility of the steroid metabolites.

Glucuronidation is the process of attaching a glucuronic acid moiety to the steroid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Androsterone is converted to androsterone glucuronide (ADT-G) by UGT2B15 and UGT2B17. wikipedia.org ADT-G is a major circulating and urinary metabolite of androgens. wikipedia.orgnih.gov Similarly, 3α-diol is also glucuronidated. oup.com This conjugation is a major pathway for steroid metabolism in target tissues and is essential for their clearance. nih.gov

Sulfation is another important conjugation pathway where a sulfate (B86663) group is added to the steroid metabolite. This reaction is catalyzed by sulfotransferase enzymes (SULTs). ontosight.ai For example, androsterone can be sulfated by SULT2A1 to form androsterone sulfate. wikipedia.org This sulfated conjugate can be converted back to androsterone by the enzyme steroid sulfatase. wikipedia.org Sulfated steroids can serve as markers for metabolic pathways and can indicate issues with the enzymes involved in their synthesis or breakdown. ontosight.ai

Both glucuronidated and sulfated metabolites are more water-soluble and are readily excreted in the urine. wikipedia.orgontosight.ai The levels of these conjugated metabolites in circulation can provide valuable information about androgen metabolism. wikipedia.orgoup.com

Biosynthesis of Specific this compound Structural Variants (e.g., Androstenone)

Androstenone (5α-androst-16-en-3-one) is a well-known 16-androstene steroid that functions as a pheromone in some species, notably in pigs where it contributes to "boar taint". plos.orgnih.gov Its biosynthesis involves specialized steroidogenic pathways.

Steroidogenic Pathways in Specialized Tissues

The synthesis of androstenone occurs in the Leydig cells of the testes, alongside other testicular steroids like testosterone. uoguelph.ca The production is regulated by the hypothalamic-pituitary-gonadal axis, with luteinizing hormone (LH) stimulating steroidogenesis. uoguelph.ca The initial precursor for steroidogenesis is cholesterol, which is converted to pregnenolone. mdpi.com

A key enzyme in the synthesis of 16-androstenes is cytochrome P450c17 (CYP17A1). nih.gov This enzyme possesses a unique andien-β-synthase activity that directly converts pregnenolone to 5,16-androstadien-3β-ol, a crucial precursor for androstenone, without forming intermediate compounds. nih.gov This pathway is distinct from the primary pathways leading to glucocorticoids and sex steroids. nih.gov The activity of CYP17A1 is modulated by cofactors such as cytochrome b5 (CYB5A). plos.orgnih.gov

Role of 3β-Hydroxysteroid Dehydrogenase and 5α-Reductase in Pheromone Synthesis

Following the formation of 5,16-androstadien-3β-ol, subsequent enzymatic steps are required to produce androstenone.

3β-Hydroxysteroid dehydrogenase (3β-HSD) is involved in the conversion of the 3β-hydroxy group of the precursor steroid to a 3-keto group. nih.govnih.gov This enzyme is crucial not only in the synthesis of various steroid hormones but also in the metabolism of androstenone. nih.govnih.govresearchgate.net

5α-Reductase (SRD5A) plays a critical role in the final steps of androstenone synthesis. plos.org This enzyme catalyzes the reduction of the double bond at the C5 position of the steroid nucleus. wikipedia.orgwikipedia.org Specifically, androstenone is synthesized from androstadienone by the action of 5α-reductase. wikipedia.org The expression of 5α-reductase has been correlated with pheromone production in specialized sebaceous glands in some animals. oup.comnih.gov

The coordinated action of these enzymes in specialized tissues leads to the production of specific this compound variants like androstenone, which then exert their biological functions, such as acting as pheromones. nih.gov

Molecular Interactions and Receptor Signaling Mechanisms of Androstan 3 One Derivatives

Constitutive Androstane (B1237026) Receptor (CAR) Modulation by Androstan-3-one Related Compounds

The Constitutive Androstane Receptor (CAR), a member of the nuclear receptor subfamily NR1I, is a key regulator of xenobiotic and endobiotic metabolism. tocris.comnih.gov Unlike many other nuclear receptors, CAR can be constitutively active in the absence of a direct ligand. tocris.comnih.gov However, its activity can be further modulated by a variety of compounds, including those related to this compound.

Androstane metabolites, such as androstenol (B1195071) and androstanol, have been identified as inverse agonists of CAR. tocris.com This means they can inhibit the receptor's basal activity. These compounds function by disrupting a salt bridge that maintains the active conformation of the receptor's ligand-binding domain, leading to the release of co-activators without preventing the receptor from binding to DNA. d-nb.info

Conversely, other androstane-related compounds can act as activators. For example, dehydroepiandrosterone (B1670201) (DHEA), a precursor to androgens, can directly activate mouse CAR, promoting its translocation to the nucleus and increasing the transcription of its target genes. nih.gov The modulation of CAR activity by these compounds is species-specific. For instance, TCPOBOP is a potent agonist for mouse CAR but not human CAR, while CITCO activates human CAR but not the mouse counterpart. mdpi.com CAR's role extends beyond xenobiotic metabolism to include the regulation of processes like gluconeogenesis and lipid metabolism, making it a target of interest for metabolic disorders. tocris.comnih.gov

Molecular Basis of Cytosolic Retention and Nuclear Translocation

The subcellular localization of the constitutive androstane receptor (CAR) is tightly regulated, with its retention in the cytoplasm being a key control point for its activity. researchgate.netnih.gov In its inactive state, CAR resides in the cytoplasm, bound within a multiprotein complex. wikipedia.orgresearchgate.net This complex includes heat shock protein 90 (Hsp90) and the cytoplasmic CAR retention protein (CCRP). wikipedia.orgnih.govnih.gov The formation of this complex effectively sequesters CAR in the cytoplasm, preventing it from entering the nucleus and activating gene transcription. wikipedia.org

The translocation of CAR from the cytoplasm to the nucleus is the initial and critical step for its activation. nih.govnih.gov This process is triggered by upstream signaling events, often initiated by CAR activators like phenobarbital (B1680315). nih.gov A key event in this process is the dephosphorylation of CAR. wikipedia.org This is facilitated by the recruitment of protein phosphatase 2A (PP2A) to the cytoplasmic CAR complex. wikipedia.orgoup.comnih.gov

Dephosphorylation of specific residues on the CAR protein leads to the dissociation of the CAR-Hsp90-CCRP complex. researchgate.net Freed from this cytoplasmic anchor, CAR is then able to translocate into the nucleus. wikipedia.orgresearchgate.net This nuclear entry allows CAR to access its target genes on the DNA. wikipedia.org The entire process, from cytoplasmic retention to nuclear translocation, is a dynamic and reversible mechanism that allows the cell to rapidly respond to the presence of various xenobiotics and endobiotics. nih.gov

Heterodimerization with Retinoid X Receptor (RXR)

Once inside the nucleus, the constitutive androstane receptor (CAR) does not act alone. To bind to DNA and regulate gene expression, CAR must first form a partnership with another nuclear receptor, the retinoid X receptor (RXR). wikipedia.orgscirp.orgscirp.org This process of two different receptors binding together is known as heterodimerization. frontiersin.org

The CAR/RXR heterodimer is the functional unit that recognizes and binds to specific DNA sequences known as response elements. nih.govoup.com This interaction is essential for CAR-mediated gene regulation. nih.gov The formation of this heterodimer is a prerequisite for the subsequent steps in the transcriptional activation process. acs.org

Interestingly, the transcriptional activity of CAR can be induced simply by its association with RXR, even in the absence of a direct CAR ligand. nih.gov This highlights the critical role of the heterodimerization partner, RXR, in enabling CAR's function. The action of retinoids, which are ligands for RXR, can further modulate the activity of the CAR/RXR heterodimer, adding another layer of regulatory complexity. frontiersin.orgnih.gov The formation of the CAR/RXR heterodimer is a central event, allowing the cell to integrate signals from different pathways to control the expression of genes involved in metabolism and detoxification. frontiersin.orgnih.gov

Interaction with Phenobarbital Response Element Modules (PBREMs)

After forming a heterodimer with the retinoid X receptor (RXR), the activated constitutive androstane receptor (CAR) complex is ready to interact with the genome. wikipedia.orgscirp.org It does so by binding to specific DNA sequences located in the regulatory regions of its target genes. scirp.org These sequences are known as phenobarbital response element modules (PBREMs). oup.comscholaris.ca

PBREMs are clusters of nuclear receptor binding sites that mediate the transcriptional response to phenobarbital and other CAR activators. oup.comnih.gov These modules often contain direct repeat (DR) elements, which are two copies of a core hexameric DNA sequence, typically AGGTCA, separated by a specific number of nucleotides. scirp.orgoup.com The CAR/RXR heterodimer has been shown to bind to various types of response elements, including DR-3, DR-4, and DR-5. oup.com For example, the promoter of the human CYP2B6 gene, a well-known CAR target, contains a DR-4 motif within its PBREM. scirp.orgscirp.org

The binding of the CAR/RXR heterodimer to PBREMs is a critical step in the activation of gene transcription. wikipedia.org This interaction serves as an anchor, positioning the receptor complex on the DNA and allowing it to recruit other proteins necessary for initiating the transcription process. scirp.org The presence and specific arrangement of these response elements within the PBREM contribute to the selective regulation of gene expression by CAR. nih.gov

Recruitment of Co-activator Proteins (e.g., SRC-1, GRIP-1, PGC1α)

Following the binding of the constitutive androstane receptor (CAR)/retinoid X receptor (RXR) heterodimer to its DNA response elements, the final step in initiating gene transcription is the recruitment of co-activator proteins. nih.gov These proteins act as intermediaries, bridging the DNA-bound receptor complex with the general transcription machinery of the cell. nih.gov

CAR, like many other nuclear receptors, possesses a transactivation domain known as AF2. nih.govnih.gov This domain undergoes a conformational change upon receptor activation, creating a surface that is recognized by co-activator proteins. nih.gov Several co-activators have been shown to interact with CAR, including members of the p160 family, such as steroid receptor co-activator-1 (SRC-1) and glucocorticoid receptor-interacting protein-1 (GRIP-1). nih.govoup.compsu.edu Another important co-activator is the peroxisome proliferator-activated receptor-gamma co-activator 1-alpha (PGC1α). psu.eduresearchgate.net

These co-activators possess enzymatic activities, such as histone acetyltransferase (HAT) activity, or serve as platforms to recruit other proteins with such activities. The modification of chromatin by these enzymes helps to create a more accessible DNA structure, facilitating the assembly of the RNA polymerase II complex and the initiation of transcription. The recruitment of specific co-activators can vary depending on the cellular context and the activating signal, allowing for fine-tuning of the transcriptional response. acs.org The interaction between CAR and its co-activators is a dynamic process, and the disruption of this interaction by inverse agonists is a key mechanism for repressing CAR activity. nih.gov

Pregnane (B1235032) X Receptor (PXR) Modulation by this compound Related Steroids

The pregnane X receptor (PXR), also known as NR1I2, is another key nuclear receptor that, along with the constitutive androstane receptor (CAR), acts as a sensor for a wide variety of foreign and endogenous compounds. mdpi.comtandfonline.com PXR is activated by a structurally diverse array of ligands, including numerous steroids and their metabolites. mdpi.comfrontiersin.org

This compound and related steroids have been shown to modulate the activity of PXR. oup.com For example, the steroid androstanol is capable of activating PXR. oup.com The ability of these receptors to be activated by an overlapping set of ligands, including steroids, is due to the flexible and promiscuous nature of their ligand-binding pockets. mdpi.comtandfonline.com

GABAA Receptor Allosteric Modulation by Neurosteroid this compound Derivatives (e.g., Androsterone)

Neurosteroids, including derivatives of this compound such as androsterone (B159326), are recognized as potent allosteric modulators of the gamma-aminobutyric acid type A (GABAA) receptor. frontiersin.orgnih.gov These endogenous steroids can be synthesized in the brain, adrenal glands, and gonads and exert rapid, non-genomic effects on neuronal excitability by interacting with specific sites on the GABAA receptor complex. frontiersin.orgnih.gov This modulation is distinct from the classical genomic mechanisms of steroid hormones, which involve the regulation of gene expression and take much longer to manifest. frontiersin.org

Androsterone, a metabolite of testosterone (B1683101), is an inhibitory androstane neurosteroid that functions as a positive allosteric modulator of the GABAA receptor. ebi.ac.uk This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability. ebi.ac.ukwikipedia.org The modulatory effects of these neurosteroids are crucial for various physiological and psychological processes. nih.gov

Positive Allosteric Modulatory Effects and Neurobiological Implications

This compound derivatives, like androsterone and its structural relative androstanediol, enhance GABAergic transmission through positive allosteric modulation of the GABAA receptor. researchgate.netresearchgate.net This means they bind to a site on the receptor that is different from the GABA binding site and increase the receptor's response to GABA. wikipedia.org The potentiation of GABA-mediated chloride currents leads to hyperpolarization of the neuron, making it less likely to fire an action potential. wikipedia.org This mechanism underlies the anxiolytic, sedative, and anticonvulsant properties associated with these neurosteroids. ebi.ac.ukresearchgate.net

The neurobiological implications of this modulation are significant. By enhancing GABAergic inhibition, these compounds play a role in regulating mood, stress responses, and seizure susceptibility. nih.govresearchgate.net For instance, androstanediol has been shown to suppress seizures in animal models of epilepsy. researchgate.net The activity of these neurosteroids is dependent on various factors, including the specific brain region and the subunit composition of the GABAA receptors. frontiersin.org For example, certain receptor subunits, like the δ-subunit, are particularly sensitive to neurosteroid modulation and are often found in extrasynaptic receptors that mediate tonic inhibition. frontiersin.org

Research has identified specific structural features of these steroids that are critical for their positive modulatory activity. The 3α-hydroxy configuration is a key determinant for the potentiation of GABAA receptors. nih.govnih.gov

Table 1: Effects of this compound Derivatives on GABAA Receptor Function

| Compound | Effect on GABAA Receptor | Observed Neurobiological Effect(s) |

|---|---|---|

| Androsterone | Positive Allosteric Modulator ebi.ac.uk | Anticonvulsant, Anxiolytic ebi.ac.ukresearchgate.net |

| Androstanediol | Positive Allosteric Modulator researchgate.net | Antiseizure researchgate.net |

| ent-Androsterone | Positive Allosteric Modulator acs.org | More potent anticonvulsant than natural form ebi.ac.uk |

Enantioselectivity in GABAA Receptor Activity

The interaction of neurosteroids with the GABAA receptor can be highly stereospecific, a phenomenon known as enantioselectivity. nih.gov This means that the spatial arrangement of atoms in the steroid molecule (its stereochemistry) significantly influences its activity. The high degree of enantioselectivity observed for some neurosteroids provides strong evidence that they interact directly with a specific, chiral binding site on the receptor protein, rather than simply altering the lipid membrane environment. acs.org

Studies comparing the natural enantiomers of neurosteroids with their synthetic, "unnatural" mirror images (ent-steroids) have been crucial in understanding these interactions. For example, the unnatural enantiomer of androsterone (ent-androsterone) has been found to be a more potent positive allosteric modulator of GABAA receptors and a more effective anticonvulsant than the naturally occurring form. ebi.ac.uk This suggests that the binding pocket on the GABAA receptor can accommodate the enantiomer in a way that produces a stronger effect.

Further research has shown that androsterone and its enantiomer bind to the same receptor site but in inverted orientations relative to each other. acs.org The activity of these analogues is dependent on the location of certain chemical substituents, which affects their binding and subsequent modulation of the receptor. acs.org This enantioselectivity is not universal for all neurosteroids. For instance, while dehydroepiandrosterone sulfate (B86663) shows enantioselectivity in its inhibitory action on GABAA receptors, pregnenolone (B344588) sulfate does not, indicating different mechanisms or sites of action for different classes of neurosteroids. acs.orgacs.org

The differential binding of enantiomers to the intersubunit sites on the GABAA receptor is a key factor determining the enantioselectivity of their modulatory effects. nih.govnih.gov Specifically, mutations in certain amino acids within these binding sites can abolish the modulatory effects of these steroids, confirming the location of their action. acs.org

Table 2: Enantioselectivity of Androsterone Derivatives at the GABAA Receptor

| Compound Pair | Relative Potency/Activity | Key Finding |

|---|---|---|

| Androsterone vs. ent-Androsterone | ent-Androsterone is a more potent positive allosteric modulator and anticonvulsant. ebi.ac.uk | Demonstrates significant enantioselectivity in the androstane series. ebi.ac.uk |

| Dehydroepiandrosterone Sulfate vs. ent-Dehydroepiandrosterone Sulfate | Natural form is a more potent inhibitor (IC50 = 11 µM vs. 80 µM). acs.org | Provides evidence for a direct, chiral binding interaction with the receptor. acs.org |

| Pregnenolone Sulfate vs. ent-Pregnenolone Sulfate | Little to no enantioselectivity observed. acs.org | Suggests a different mechanism of action, possibly indirect membrane effects. acs.orgacs.org |

Enzyme Kinetics and Mechanistic Studies of Androstan 3 One Processing Enzymes

Detailed Kinetic Analysis of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Isoforms

3α-Hydroxysteroid dehydrogenases (3α-HSDs) are a group of enzymes that play a crucial role in the metabolism of steroid hormones. creative-enzymes.com They belong to the aldo-keto reductase (AKR) superfamily and are responsible for the interconversion of potent androgens and other steroids into their less active metabolites. researchgate.netresearchgate.net

Human 3α-HSD isoforms, specifically AKR1C1, AKR1C2, AKR1C3, and AKR1C4, exhibit broad substrate specificity. researchgate.netcapes.gov.br All these isoforms can act as NAD(P)(H)-dependent reductases for 3-ketosteroids. researchgate.netcapes.gov.br A key reaction is the inactivation of 5α-dihydrotestosterone (5α-DHT or 17β-hydroxy-5α-androstan-3-one), a potent androgen, by reducing it to 5α-androstane-3α,17β-diol (3α-androstanediol). researchgate.netcapes.gov.brnih.gov

While all isoforms can reduce 5α-DHT, their activities with other substrates vary. For instance, only AKR1C3 can significantly reduce Δ⁴-androstene-3,17-dione to produce testosterone (B1683101). researchgate.netcapes.gov.br In the oxidative direction, only AKR1C2 is capable of converting 3α-androstanediol back to the potent androgen 5α-DHT. researchgate.netcapes.gov.br Some isoforms also possess 17β-HSD activity, converting 5α-androstan-3α,17β-diol to androsterone (B159326) (5α-androstan-3α-ol-17-one). pnas.org

Studies with recombinant human prostate type 2 3α-HSD have shown that it possesses bifunctional 3α/17β-HSD activity. oup.com When [³H]-3α-androstanediol is used as a substrate, it is first oxidized to [³H]-androsterone and then to [³H]-androstanedione. oup.com This indicates that the enzyme not only interconverts 5α-DHT and 3α-androstanediol but also inactivates 5α-DHT via its 3-ketosteroid reductase activity. oup.com

The 3α-HSD isoforms are dependent on NAD(P)H as cofactors for their reductase activity and NAD(P)+ for their oxidase activity. researchgate.netcapes.gov.brnih.gov The catalytic efficiency, represented by the kcat/Km value, varies significantly among the isoforms. AKR1C4 is reported to be the most catalytically efficient, with kcat/Km values for its substrates that are 10 to 30 times higher than those of other isoforms. researchgate.netcapes.gov.brnih.gov

For the NADPH-dependent reduction of 5α-DHT by recombinant AKR1C2, steady-state kinetic parameters have been determined. oup.com Similarly, the NAD⁺-dependent oxidation of 3α-diol has been characterized, with the bimolecular rate constants (kcat/Km) being comparable for both the reduction and oxidation reactions. oup.com In one study, the Km for the conversion of 5α-dihydroprogesterone to allopregnanolone (B1667786) by human 3α-HSD type III was 7.2 nM with a Vmax of approximately 126 nmol/mg/min. pnas.org

The table below summarizes the kinetic parameters for human 3α-HSD isoforms.

| Isoform | Substrate | Product | Cofactor | kcat/Km (s⁻¹M⁻¹) | Reference |

| AKR1C2 | 5α-Dihydrotestosterone | 3α-Androstanediol | NADPH | Similar to oxidation | oup.com |

| AKR1C2 | 3α-Androstanediol | 5α-Dihydrotestosterone | NAD⁺ | Similar to reduction | oup.com |

| AKR1C4 | Various Steroids | Tetrahydrosteroids | NAD(P)H | 10-30 fold higher than other isoforms | researchgate.netcapes.gov.brnih.gov |

| Type III | 5α-Dihydroprogesterone | Allopregnanolone | NADPH | - | pnas.org |

Interactive data table based on the provided text.

The kinetic mechanism of 3α-HSDs has been characterized as an ordered Bi-Bi mechanism. plos.orgresearchgate.net In this sequential mechanism, the cofactor (NAD⁺ or NAD(P)H) binds to the enzyme first, forming a binary complex. plos.orgresearchgate.net This is followed by the binding of the steroid substrate to form a ternary complex. plos.orgresearchgate.net After the oxidoreduction reaction, the products are released sequentially, with the cofactor being the last to dissociate. plos.orgresearchgate.net

NAD(P)H-Dependence and Kinetic Parameters (kcat/Km)

Kinetic Studies of Steroid 5α-Reductase (5αR)

Steroid 5α-reductase (5αR) is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (5α-DHT). nih.govwikipedia.org There are three known isozymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org

Several synthetic 3-oxo-5α-steroids and their derivatives act as inhibitors of 5α-reductase. nih.gov Notably, certain 4-azasteroids have been developed as potent inhibitors. nih.govgoogle.com For example, 17β-N,N-diethylcarbamoyl-4-aza-5α-androstan-3-one and 17β-N,N-diisopropylcarbamoyl-4-aza-5α-androstan-3-one are potent competitive inhibitors of 5α-reductase with respect to testosterone, exhibiting Ki values of 29.2 nM and 12.6 nM, respectively. nih.gov These compounds show little affinity for the androgen receptor, making them specific inhibitors of the enzyme. nih.gov The inhibition by these 4-azasteroids is competitive with the substrate testosterone. nih.gov

Unsaturated fatty acids have also been identified as inhibitors of 5α-reductase. scispace.comnih.gov For instance, γ-linolenic acid acts as a potent inhibitor, decreasing the Vmax and increasing the Km values for both NADPH and testosterone. nih.gov This suggests a complex inhibitory mechanism that affects both substrate and cofactor binding.

The isozymes of 5α-reductase exhibit distinct kinetic profiles and tissue distribution, suggesting different physiological roles. nih.gov The type 2 isozyme (5αR2) generally shows a much higher affinity for steroid substrates, with apparent Km values in the nanomolar range, compared to the type 1 isozyme (5αR1), which has micromolar affinities. nih.gov This suggests that 5αR2 is more efficient at lower substrate concentrations.

The pH dependency of the isozymes also differs. Studies on rat 5α-reductase have shown that the type II isozyme has an extreme pH dependency, with an optimal pH that varies with substrate concentration. capes.gov.br At high testosterone concentrations, the pH optimum is 5.0, while at lower concentrations, it shifts to 5.5. capes.gov.br

The third isozyme, 5α-reductase 3 (SRD5A3), has also been shown to reduce testosterone, androstenedione (B190577), and progesterone (B1679170). wikipedia.org The kinetic mechanism for steroid 5α-reduction by 5αR1 and 5αR2 involves the formation of an enolate intermediate prior to NADPH-dependent reduction. nih.gov

The table below provides a comparative overview of the kinetic characteristics of 5α-reductase isozymes.

| Isozyme | Substrate Affinity (Km) | Optimal pH | Physiological Role (Proposed) | Reference |

| 5αR1 | Micromolar range | - | Catabolic | nih.gov |

| 5αR2 | Nanomolar range | 5.0-5.5 (substrate dependent) | Anabolic | nih.govcapes.gov.br |

| 5αR3 | - | - | Involved in cell growth and viability | wikipedia.org |

Interactive data table based on the provided text.

Competitive Inhibition Mechanisms by Androstan-3-one Analogs

Mechanistic Insights into Δ1-Ketosteroid Dehydrogenase (Δ1-KSTD) Catalysis

The enzymatic conversion of saturated 3-ketosteroids, such as this compound and its derivatives, to their Δ1-unsaturated counterparts is a critical reaction catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, 3-ketosteroid-Δ1-dehydrogenase (Δ1-KSTD). This process is fundamental in both the microbial degradation of steroids and the industrial synthesis of valuable steroid-based pharmaceuticals. fishersci.cawikipedia.org Extensive research, including kinetic studies, site-directed mutagenesis, and computational modeling, has provided significant insights into the catalytic mechanism of this enzyme family. wikipedia.orgciteab.comfishersci.at

Kinetic and mechanistic studies have firmly established that Δ1-KSTD operates through a Ping-Pong Bi-Bi kinetic mechanism. fishersci.caciteab.com This type of mechanism involves a sequence of events where the first substrate binds to the enzyme and transfers a functional group (in this case, electrons and protons) to the enzyme, which is then released as the first product. Subsequently, the second substrate binds to the modified enzyme and accepts the functional group, regenerating the original enzyme form and releasing the second product.

Reductive Half-Reaction (RHR): In this initial phase, the steroid substrate (e.g., a derivative of this compound like dihydrotestosterone) binds to the active site of the FAD-containing enzyme. fishersci.caciteab.com The steroid is then oxidized, introducing a double bond between the C1 and C2 positions. Simultaneously, the FAD cofactor is reduced to FADH₂. The resulting Δ1-dehydrogenated steroid product is then released from the enzyme. wikipedia.org

Oxidative Half-Reaction (OHR): Following the release of the oxidized steroid, an electron acceptor substrate binds to the enzyme. wikipedia.orgciteab.com This acceptor is then reduced by the FADH₂, which in turn reoxidizes the flavin cofactor back to its FAD state. This step regenerates the enzyme, making it ready for another catalytic cycle. wikipedia.orgbmrb.io The specific electron acceptor can vary and may be an artificial one like 2,6-dichloroindophenol (B1210591) (DCPIP) in laboratory settings. wikipedia.orgbmrb.io

The reductive half-reaction, which is at the core of steroid dehydrogenation, proceeds via a stepwise mechanism involving proton abstraction and hydride transfer. fishersci.cawikipedia.org This detailed catalytic sequence has been elucidated through a combination of kinetic isotope effect (KIE) studies and quantum mechanics/molecular mechanics (QM/MM) simulations. fishersci.caciteab.comwikipedia.org

The key steps in the catalytic cycle are:

Proton Abstraction: The reaction is initiated by a highly conserved tyrosine residue within the active site acting as a catalytic base. fishersci.caontosight.ai This deprotonated tyrosine (tyrosyl anion) stereoselectively abstracts a proton from the C2β position of the 3-ketosteroid substrate. fishersci.cawikipedia.org This step leads to the formation of a transient carbanionic enolate intermediate, which is stabilized by hydrogen bonds with other nearby tyrosine residues in the active site. wikipedia.org The necessity of the tyrosyl ion as the catalytic base for the efficient activation of the steroid has been confirmed by these studies. fishersci.cawikipedia.org

Hydride Transfer: In the subsequent and generally rate-limiting step, a hydride ion (H⁻) is transferred from the C1α position of the steroid intermediate to the N5 atom of the FAD cofactor. fishersci.caontosight.aiwikipedia.org This transfer results in the formation of the C1-C2 double bond in the steroid product and the reduction of FAD to FADH₂. fishersci.ca

QM/MM simulations have shown that the energy barriers for both the initial proton abstraction and the subsequent hydride transfer are very close, which helps to reconcile earlier, seemingly contradictory, kinetic isotope effect data. fishersci.cawikipedia.org These computational models confirm that the stepwise process is the most probable pathway, as opposed to a simultaneous transfer of both hydrogen atoms. ontosight.ai The intricate interplay between the catalytic tyrosine residue and the FAD cofactor is thus central to the efficient and stereoselective dehydrogenation of this compound and related 3-ketosteroids.

Structure Activity Relationship Sar Studies of Androstan 3 One Derivatives

Impact of A-Ring and D-Ring Modifications on Biological Activities

Modifications to the A and D rings of the androstan-3-one framework are crucial in tailoring the biological effects of these steroids. These changes influence how the molecule interacts with target enzymes and receptors, affecting its potency and selectivity.

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a critical strategy in treating hormone-dependent breast cancer. nih.govcore.ac.uk Studies on A,D-ring modified steroids have provided insight into the structural requirements for aromatase inhibition. Research indicates that the C-3 carbonyl group is not absolutely essential for anti-aromatase activity. nih.govcore.ac.uk For instance, a 3-deoxy steroidal olefin and its epoxide derivative were found to be strong competitive aromatase inhibitors. nih.gov This suggests that other structural features can compensate for the absence of the C-3 ketone.

Key findings for aromatase inhibition include:

5α-Stereochemistry : A 5α-configuration in the steroidal framework is a requirement for activity. nih.govcore.ac.uk

A-Ring Planarity : A degree of planarity in the A/B-ring region appears to be necessary for effective binding to the active site of the aromatase enzyme. nih.govcore.ac.uk

D-Ring Integrity : The structure of the D-ring is critical for binding. nih.govcore.ac.uk Modifying the standard five-membered cyclopentanone (B42830) D-ring, such as by creating a six-membered δ-lactone, leads to a decrease in inhibitory potency. nih.govcore.ac.uk

C-17 Carbonyl Group : A carbonyl function at the C-17 position is considered necessary for the effective binding of 3-deoxy steroids to the aromatase active site. acs.org

While many synthesized analogues were less active than the reference compound formestane, these studies underscore the specific structural demands of the aromatase active site. nih.govcore.ac.uk For example, one D-seco derivative (compound 12 in the study) showed the highest competitive inhibition among a series of androstene derivatives, with a Ki of 0.27 μM, although this was still lower than aminoglutethimide. nih.govresearchgate.net Further unsaturation in these D-seco derivatives did not improve anti-aromatase activity. nih.govresearchgate.net

The replacement of the C-2 carbon with an oxygen atom in the A-ring creates 2-oxa-androstan-3-one derivatives, a class of steroids with interesting biological profiles. A prominent member of this class is Oxandrolone (17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one), a well-known anabolic-androgenic steroid (AAS). mdpi.compreprints.org The introduction of the oxygen atom into the A-ring forms an α,β-unsaturated δ-lactone while keeping the C3-carbonyl and Δ4-alkene positions unchanged. niscpr.res.in

The key structural feature of Oxandrolone is the C-17α-alkylation, which enhances its oral bioavailability but is also linked to hepatotoxicity. mdpi.compreprints.orgpreprints.org This has spurred research into 17α-alkyl-free 2-oxa steroids to retain high androgenic activity and potential anti-estrogenic effects while reducing liver toxicity. mdpi.compreprints.org The synthesis of 17β-hydroxy-2-oxa-5α-androstan-3-one, the non-methylated analogue of Oxandrolone, has been a focus of such research. mdpi.compreprints.orgpreprints.org This compound is hypothesized to have a high anabolic-to-androgenic ratio and potential therapeutic benefits for conditions like estrogen-positive breast cancer and osteoporosis, without the liver toxicity associated with its 17α-methylated counterpart. mdpi.compreprints.org The synthesis of these compounds often involves the oxidation of α,β-unsaturated ketones to create secocarbonyl acids, which are then reduced to form the lactone (A-ring). mdpi.compreprints.orgresearchgate.net

Steroid 5α-reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors of this enzyme are used to treat conditions like benign prostatic hyperplasia and androgenic alopecia. nih.govaacrjournals.org 4-Azasteroids, where the C-4 position in the A-ring is replaced by a nitrogen atom, have been extensively studied as 5α-reductase inhibitors. nih.gov

Structure-activity relationship studies of these derivatives have yielded several key insights:

Δ1 Analogs : Introducing a double bond at the C-1 position (Δ1) generally enhances the enzyme inhibitory potency of 4-azasteroids. nih.gov

17β-Substituents : Certain substituents at the 17β-position, such as an N-tert-butylcarbamoyl group on a Δ1 analog of N,N-diethyl-4-methyl-3-oxo-4-aza-5α-androstane-17β-carboxamide (4-MA), have proven to be very effective. nih.gov

Activity-Reducing Modifications : The introduction of a double bond at C-5, a spirotetrahydrofuran ring at C-17, or the removal of the nitrogen at position 4 (4-deaza) reduces inhibitory activity. nih.gov

These inhibitors often show a greater anti-androgenic effect against testosterone than against DHT, which is attributed to their mechanism of preventing the conversion of testosterone to DHT. nih.gov Other research has explored different modifications, such as ester derivatives at C-3, which have shown inhibitory activity against 5α-reductase type 1 without binding to the androgen receptor. nih.gov

SAR of 2-Oxa this compound Steroids and their Biological Potentials

Stereochemical Influence of C-3 and C-17 Substitutions on Activity

The three-dimensional orientation of substituents on the this compound core is a critical determinant of biological activity. Epimers—steroids differing in the configuration at a single carbon atom—can exhibit vastly different pharmacological profiles.

Research into epimeric 3,17-substituted 5α-androstane aminoalcohols has revealed strong structure-activity relationships for various biological effects, including antimicrobial and antiarrhythmic activities. mdpi.com The stereochemistry of the amino and hydroxyl groups at positions C-3 and C-17 significantly impacts their potency.

For antimicrobial activity against various bacteria and fungi, specific configurations are favorable. mdpi.com

A 17β-amino group on a 5α-androstan-3β-ol core is beneficial for antibacterial activity. Epimerization to a 17α-amino group slightly decreases this activity. mdpi.com

Replacing the 3β-hydroxy group with a 3α-hydroxy group also results in a less active compound. mdpi.com

For antiarrhythmic activity, 17β-amino-5α-androstan-3β-ol was identified as having the best profile. mdpi.com

In contrast, 3α-amino-5α-androstan-17α-ol showed the best radioprotective activity. mdpi.com

These findings highlight that subtle changes in the spatial arrangement of functional groups can lead to distinct biological outcomes, allowing for the fine-tuning of drug candidates for specific therapeutic purposes. mdpi.comcloudfront.nettsmu.eduorcid.org

This compound derivatives are known to act as neurosteroids, modulating the activity of ligand-gated ion channels, particularly the GABA-A receptor. frontiersin.orgmdpi.com The orientation of hydroxyl and ketone groups at C-3 and C-17 is paramount for this activity. mdpi.comconicet.gov.arresearchgate.net

A widely accepted pharmacophore for positive modulation of the GABA-A receptor includes:

A 3α-hydroxyl group : This hydrogen-bond-donating group is considered essential for activity. mdpi.comconicet.gov.arresearchgate.net Acetylation of the 3α-hydroxyl group or its oxidation to a 3-ketone results in inactive compounds. conicet.gov.ar The 3β-hydroxy isomer is also typically inactive. conicet.gov.ar

A hydrogen-bond-accepting group at C-17 : This is often a ketone or an acetyl group in a pseudoequatorial orientation. conicet.gov.arresearchgate.net

Studies on androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and its enantiomer (ent-androsterone) have provided further evidence for the importance of stereochemistry. nih.gov While androsterone is a weak positive modulator of the GABA-A receptor, its enantiomer is significantly more effective. nih.gov This suggests a specific orientation within the receptor's binding site. The nature of the substituent at C-17 can also be critical; for instance, reducing the C-20 ketone of 3α-hydroxy-5α-pregnan-20-one to a 20α-hydroxy group drastically decreases its potentiating efficacy, highlighting the sensitivity of the receptor to the D-ring configuration. frontiersin.org

Structure-Activity Relationships of Epimeric 3,17-Substituted 5α-Androstane Aminoalcohols

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org In the context of this compound derivatives, QSAR studies are instrumental in predicting their interaction with biological targets and optimizing their therapeutic potential. These models function by establishing a relationship between calculated physicochemical or molecular descriptors of chemicals and their measured biological activity. wikipedia.org

Development of 3D QSAR Models for Constitutive Androstane (B1237026) Receptor (CAR) Agonists

The Constitutive Androstane Receptor (CAR), a nuclear receptor, is a key regulator of xenobiotic and endobiotic metabolism. wikipedia.org Developing agonists for CAR is a significant area of research, and 3D-QSAR models are crucial tools in this endeavor. The development of these models involves aligning a set of molecules with known activities (a training set) in three-dimensional space to compare their molecular fields (e.g., steric and electrostatic). wikipedia.org

While specific 3D-QSAR models focused exclusively on this compound derivatives as CAR agonists are not extensively detailed in publicly available literature, the methodology is well-established. For instance, QSAR models have been successfully developed for other classes of CAR agonists, such as hydroxylated polychlorinated biphenyls (OH-PCBs). researchgate.net The process for developing a predictive model for this compound derivatives would be analogous, involving the following steps:

Data Set Selection : A training set of this compound derivatives with experimentally determined CAR agonist activities would be compiled. This would include known potent and selective agonists like 6-(4-chlorophenyl)imidazo[2,1-b] ontosight.airesearchgate.netthiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), which serves as a benchmark for human CAR activation. nih.gov

Descriptor Calculation : For each molecule, a variety of 2D and 3D descriptors are calculated. These can include topological, electronic, and spatial parameters. researchgate.net

Model Generation : Using statistical methods such as multiple linear regression (MLR) combined with feature selection techniques like genetic algorithms, a mathematical equation is generated that links the descriptors to the biological activity. researchgate.net

Validation : The model's reliability and predictive power are rigorously tested through internal (e.g., cross-validation) and external validation using a separate set of compounds (test set). researchgate.net

The resulting 3D-QSAR model provides a visual and quantitative framework to predict the CAR agonist activity of novel or untested this compound derivatives before their synthesis, thereby streamlining the drug discovery process. researchgate.netnih.gov

Identification of Molecular Determinants for Receptor Agonist Action

QSAR studies are pivotal in identifying the specific molecular features of this compound derivatives that govern their agonist activity at the CAR. By analyzing the descriptors that contribute most significantly to the QSAR model, researchers can pinpoint the structural requirements for effective receptor binding and activation. researchgate.net

A QSAR study on the related 4,5α-dihydrotestosterone steroid family revealed several key determinants for anabolic/androgenic activity, which provides insight into the factors likely influencing CAR interaction: researchgate.net

Electronic Properties : The electronic environment of the molecule, specifically the net atomic charges at various positions within the androstane skeleton, plays a crucial role. Studies have shown that charges on atoms in ring A (carbon 4), the fusion of rings B and C (carbon 8), ring C (carbon 11), the fusion of rings C and D (carbon 13), and ring D (carbon 16) significantly contribute to binding affinity. researchgate.net

Substituent Effects : The nature and position of substituents on the this compound core are critical. The model can quantify the positive or negative impact of different functional groups at specific locations, guiding the design of more potent agonists.

These molecular determinants, once identified through a validated QSAR model, provide a blueprint for designing novel this compound derivatives with enhanced and selective CAR agonist activity.

Conformational Analysis of this compound Ring Systems and Biological Implications

The three-dimensional shape, or conformation, of the this compound steroid nucleus is intrinsically linked to its biological function. The specific puckering of its constituent rings dictates how the molecule fits into and interacts with a receptor's binding site. Conformational analysis, therefore, provides essential insights into the structure-activity relationship. researchgate.net

Analysis of solid-state structures from the Cambridge Structural Database (CSD) has provided detailed information on the preferred conformations of this compound derivatives. researchgate.netfigshare.com The key findings reveal a degree of conformational flexibility:

Ring A Conformation : The A-ring, which contains the 3-one carbonyl group, is not rigidly fixed in a single conformation. While the typical chair conformation is common, the boat conformation is also frequently observed. researchgate.netfigshare.com

Ring B and C Conformations : The boat conformation is also a possibility for the B and C rings of the steroid nucleus. researchgate.netfigshare.com

The biological implications of these conformational features are profound. The ability of the rings to adopt different conformations can influence the molecule's interaction with target receptors. For example, substitutions on the steroid skeleton can dramatically alter the preferred conformation, which in turn affects biological activity. A study on bromosubstituted steroidal 4-en-3-ones demonstrated that introducing a bromine atom at the 2α position forces an inversion of the A-ring to a 1β,2α-half-chair conformation. nih.gov This primary conformational change has a concomitant effect, causing a distortion in the chair form of the adjacent B-ring. nih.gov Such a shift in the molecule's three-dimensional topography directly impacts its ability to bind effectively to a receptor, thereby altering its biological profile.

The following table summarizes the conformational possibilities of the this compound ring system based on structural database analysis. researchgate.netfigshare.com

| Ring | Common Conformations | Notes |

| A | Chair, Boat | The presence of the C3-carbonyl allows for significant flexibility. |

| B | Chair, Boat | Can adopt a boat conformation, though chair is generally preferred. |

| C | Chair, Boat | Can adopt a boat conformation. |

| Overall | - | Simultaneous boat conformations of the B and C rings have not been observed. |

This conformational flexibility is a key aspect of the biological activity of this compound derivatives, allowing for adaptation to different receptor environments.

Advanced Synthetic Methodologies for Androstan 3 One Derivatives

Strategic Chemical Modifications of the Androstane (B1237026) Skeleton

The introduction of heteroatoms, such as oxygen, into the androstane framework can significantly alter the molecule's biological activity. The synthesis of 2-oxa steroids, where an oxygen atom replaces the C-2 carbon, is a notable example. One method to achieve this involves the oxidation of α,β-unsaturated ketones to form secocarbonyl acids, which are then reduced to lactones. mdpi.com This approach allows for the creation of 2-oxa or 4-oxa derivatives from parent steroids that have a conjugated double bond in the A-ring. mdpi.com

A specific synthesis of 17β-hydroxy-2-oxa-5α-androstan-3-one starts from the more accessible 17β-hydroxy-5α-androstan-3-one (dihydrotestosterone, DHT). preprints.org The process involves acetylation, followed by dehydrogenation to create a mixture of A-ring unsaturated products. preprints.org Subsequent oxidation cleaves the A-ring, and reduction of the resulting seco-acid yields the desired 2-oxa lactone. mdpi.compreprints.org Another approach is the Baeyer-Villiger oxidation of an A-nor-androstan-2-one derivative using an agent like peroxybenzoic acid, which can produce both 2-oxa and 4-oxa androstane derivatives in a single step. preprints.orgpreprints.orgresearchgate.net

Historically, 2-oxa steroids were first synthesized in 1956, with a method involving lead tetraacetate in acetic acid on 5α-androst-1-ene-3,17-dione, yielding 17β-hydroxy-2-oxa-5α-androstan-3-one after a reduction step. mdpi.compreprints.org These syntheses highlight the strategic insertion of oxygen to create lactones within the steroid's A-ring, a modification that can lead to compounds with potentially favorable anabolic-to-androgenic ratios and reduced liver toxicity compared to their C-17α-alkylated counterparts. preprints.orgpreprints.orgresearchgate.net The development of B-ring functionalized 2-oxa-steroids has also been pursued as potential aromatase inhibitors and anabolic agents. niscpr.res.in

Unsymmetrical ring cleavage and rearrangement reactions are powerful tools for modifying the androstane skeleton, leading to novel structures. The Baeyer-Villiger oxidation is a classic rearrangement that converts a ketone into an ester or a cyclic ketone into a lactone. wikipedia.org This reaction has been applied to various androstane derivatives. For instance, microbial transformations using fungi like Penicillium vinaceum and Penicillium lanosocoeruleum can effectively catalyze the Baeyer-Villiger oxidation of the D-ring in androstan-3-one and its analogs, converting the 17-keto group into a D-homo-lactone. nih.govmdpi.comnih.gov This enzymatic process is regioselective and can proceed in high yields. mdpi.comnih.gov The reaction can be influenced by other functional groups on the steroid; for example, a 19-hydroxy group can inhibit the activity of the Baeyer-Villiger monooxygenases (BVMOs) responsible for the transformation. nih.gov

Chemical Baeyer-Villiger oxidation has also been explored. When 19-hydroxyandrost-4-ene-3,17-dione (B195087) is treated with a peroxyacid, rearrangement occurs preferentially at the C-17 ketone. rsc.org Other rearrangement reactions include the acid-catalyzed rearrangement of 1α,2-epoxy-3-oxo-5α-steroids, which results in A-nor-2-oxo-steroids. rsc.org Furthermore, reactions with dihalogenocarbenes on 5(10)-unsaturated steroids can lead to a variety of novel insertion and rearrangement products, including the formation of cyclopropane (B1198618) rings and ring-expanded structures. rsc.orgpsu.edu These complex transformations significantly alter the steroid's core structure, providing access to unique chemical entities.

Introduction of Heteroatoms (e.g., Oxygen in 2-Oxa Steroids)

Transition Metal-Catalyzed Reactions in Androstane Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for functionalizing the steroid skeleton. acs.orgnih.gov These reactions operate under mild conditions and allow for the construction of complex molecules that would be difficult to access through traditional methods. acs.org

Palladium-catalyzed reactions are particularly versatile for forming new carbon-carbon and carbon-heteroatom bonds. acs.org One such application is aminocarbonylation, which introduces a carboxamide functional group. This method has been systematically used to synthesize a variety of androstane-based carboxamides and dicarboxamides. nih.govnih.gov

The synthesis typically starts from an androstane derivative with a ketone at the desired position (e.g., C-3, C-11, or C-17). nih.gov The ketone is converted to its corresponding hydrazone, which is then treated with iodine to form an iodo-alkene. nih.govnih.gov This iodo-alkene serves as the substrate for the palladium-catalyzed aminocarbonylation. The reaction is performed under a carbon monoxide atmosphere in the presence of a palladium catalyst and an amine nucleophile. nih.gov This process is highly chemoselective and tolerates a wide range of primary and secondary amines, including amino acid esters. nih.gov

This methodology has been successfully applied to create 3,17-dicarboxamido-androst-3,5,16-triene derivatives, as well as dimers of androstene linked by dicarboxamide spacers at the 3,3'- or 17,17'-positions. nih.govresearchgate.net The synthesis often involves a multi-step sequence that includes the protection of one keto group as an ethylene (B1197577) ketal while the other is transformed, followed by deprotection and subsequent functionalization. nih.govresearcher.life This systematic approach allows for the creation of both symmetrical (homo) and unsymmetrical (mixed) dicarboxamides with varied amine moieties. nih.gov

| Starting Material | Key Intermediate | Reaction Type | Product | Ref |

| Androst-4-ene-3,17-dione | 3-Iodo-androst-3,5-dien-17-one | Pd-catalyzed aminocarbonylation | 3-Carboxamido-androst-3,5-dien-17-one derivatives | nih.gov |

| Androst-4-ene-3,17-dione | 17-Iodo-androst-4,16-dien-3-one | Pd-catalyzed aminocarbonylation | 17-Carboxamido-androst-4,16-dien-3-one derivatives | nih.gov |

| Androst-4-ene-3,17-dione | 3,17-Diiodo-androst-3,5,16-triene | Pd-catalyzed aminocarbonylation | 3,17-Dicarboxamido-androst-3,5,16-triene derivatives | nih.govnih.gov |

| 3-Iodo-17-ethylene ketal androstane | Dimeric iodoalkene | Pd-catalyzed diaminocarbonylation | Androstene dimers with 3,3'-dicarboxamide spacers | researchgate.net |

Stereoselective Synthesis of this compound Metabolites and Analogs

The biological activity of steroids is highly dependent on their three-dimensional structure. Therefore, the stereoselective synthesis of this compound metabolites and analogs is critical for studying their structure-activity relationships. nih.gov Methods that control the stereochemistry at various positions of the steroid nucleus are essential. nih.gov

For instance, the synthesis of 7α-hydroxylated metabolites of this compound, such as 7α,17β-dihydroxy-5α-androstan-3-one, has been achieved starting from 7α-hydroxytestosterone. nih.gov Similarly, the synthesis of 4,4-dimethyl-5α-androstan-3-one and its 19-nor analog has been reported, starting from 17β-hydroxy-5α-androstan-3-one. rsc.org These syntheses often involve multiple steps, including protection of functional groups, methylation, and hydrogenation, where the stereochemical outcome of each step is crucial. rsc.org

Biocatalysis offers a powerful approach for stereoselective synthesis. For example, ω-transaminases can be used for the efficient and highly stereoselective synthesis of 17α-amino steroids from the corresponding 17-keto precursors. rsc.org This one-step enzymatic method provides excellent stereocontrol and high yields. rsc.org

Other stereocontrolled methods include 1,3-dipolar cycloaddition reactions to introduce side chains with specific stereochemistry and the use of hydroboration to set the chirality at C-20 when constructing steroid side chains. nih.govacs.org The protonation of a lactone enolate intermediate has also been shown to proceed in a highly stereoselective manner to create the desired (20R) configuration in the synthesis of desmosterol. psu.edu These advanced synthetic strategies enable the precise construction of complex steroid analogs for detailed biological evaluation.

Synthesis of Isotopically Labeled this compound Compounds for Research Applications

Isotopically labeled steroids are indispensable tools in biomedical and chemical research. They are used as internal standards for highly accurate and sensitive quantification of steroids in biological samples by mass spectrometry, and also to trace the metabolic pathways of these compounds. sigmaaldrich.com The most commonly used stable isotopes are deuterium (B1214612) (²H) and carbon-13 (¹³C).

The synthesis of deuterium-labeled androstane derivatives can be achieved through various methods. One approach involves the exchange of protons for deuterons at positions adjacent to a carbonyl group using a deuterated base, such as deuterated potassium methoxide. nih.gov Subsequent reduction with a deuterated reducing agent like sodium borodeuteride can introduce additional deuterium atoms. nih.gov For example, 5α-[16,16-²H₂]androstan-3α-ol-17-one was synthesized from androsterone (B159326) and then reduced to yield trideuterated 5α-androstane-3α,17β-diol. nih.gov Palladium-catalyzed deuteration is another effective method, where D₂O can be used as the deuterium source to label double bonds within the steroid skeleton. researchgate.net

Carbon-13 labeling can be accomplished through total synthesis or by partial synthesis where a portion of the steroid nucleus is constructed from ¹³C-labeled synthons. nih.gov For example, testosterone (B1683101) and its derivatives have been labeled with ¹³C at positions 2, 3, and 4. researchgate.net The synthesis of ent-steroids (enantiomers of natural steroids) with a trideuterated C-19 methyl group has been achieved by using deuterated methyl iodide in the final steps of the ring closure. nih.gov

The choice and position of the isotopic label are critical. For instance, using ¹³C instead of deuterium can sometimes be necessary to avoid issues like back-exchange of deuterium atoms in certain biological or analytical environments, which could lead to inaccurate results. sigmaaldrich.com The availability of a wide variety of labeled steroid standards is crucial for advancing research in endocrinology, clinical diagnostics, and drug development. sigmaaldrich.comeurisotop.com

Sophisticated Analytical Approaches in Androstan 3 One Research

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry has become an indispensable tool in steroid analysis due to its high selectivity and sensitivity. Various MS-based methods are utilized for the comprehensive analysis of Androstan-3-one.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of this compound in complex biological matrices. This method combines the separation capabilities of liquid chromatography with the specific detection of tandem mass spectrometry. In many analytical methods, this compound, specifically 5α-androstan-3-one, is used as an internal standard for the quantification of other related steroids, such as androstenone in porcine plasma. slu.se This is due to its structural similarity and comparable ionization efficiency.

LC-MS/MS methods have been developed for the simultaneous quantification of a panel of steroids, including derivatives of this compound. msacl.orgnih.gov These methods often involve a liquid-liquid extraction step for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. slu.senih.gov The specificity of MRM allows for accurate quantification even at low concentrations. For instance, a method was developed to quantify nine hydroxy-androgens, where the lower limit of quantitation (LLOQ) ranged from 1.0 to 2.5 pg on column. nih.govnih.gov Another multi-steroid assay reported an LLoQ for dihydrotestosterone (B1667394) (17β-hydroxy-5α-androstan-3-one) of 0.10 ng/mL in serum. msacl.org

The versatility of LC-MS/MS allows for its application across various research areas, from food chemistry to clinical diagnostics. slu.senih.gov

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the identification and quantification of this compound and its metabolites. nih.govresearchgate.net Prior to analysis, steroids are often derivatized to increase their volatility and improve their chromatographic behavior. A common derivatization agent is MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), which forms trimethylsilyl (B98337) (TMS) derivatives. researchgate.netresearchgate.net

GC-MS methods, particularly when operating in selected ion monitoring (SIM) mode, offer high sensitivity for detecting low levels of steroids in various matrices, including nutritional supplements and biological samples. nih.govresearchgate.net For example, a GC-MS method with single-ion detection at m/z 303 was used to determine 17β-hydroxy-1α-methyl-17α-propyl-5α-androstan-3-one in plasma, achieving a detection limit of approximately 1 ng/mL. nih.gov GC-MS has also been instrumental in identifying novel metabolites of related steroids, such as the detection of 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one as a new metabolite of methasterone. researchgate.netresearchgate.net

The combination of retention time and mass spectral data provides a high degree of confidence in the identification of specific isomers. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds and the differentiation of isomers. This technique can distinguish between molecules with very similar masses, a common challenge in steroid analysis.

Studies using electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) have detailed the characteristic fragmentation pathways of this compound isomers. acs.orgnih.govcore.ac.uk For example, significant differences in the relative abundance of product ions allow for the stereochemical differentiation between 5α- and 5β-isomers of androstan-17β-ol-3-ones. acs.orgnih.gov The fragmentation of the A-ring of the steroid nucleus can produce characteristic ions that are indicative of the specific isomeric structure. core.ac.uk

Ion mobility-mass spectrometry (IM-MS), a technique that separates ions based on their size, shape, and charge, has also been employed to separate steroid epimers like androsterone (B159326) and trans-androsterone. researchgate.net This demonstrates the power of advanced MS techniques in resolving closely related steroid structures.

Stable isotope dilution analysis (SIDA) is considered the gold standard for precise and accurate quantification in mass spectrometry. This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. nih.govacs.org Because the labeled standard has nearly identical physicochemical properties to the endogenous analyte, it can correct for variations during sample preparation and analysis, leading to highly reliable results. sigmaaldrich.com

Deuterated (containing deuterium (B1214612), ²H) or ¹³C-labeled this compound and its analogues are commonly used as internal standards. acs.orgsigmaaldrich.comlgcstandards.com For instance, a method for the simultaneous quantitation of boar taint compounds used deuterated androstenone-d₃ as an internal standard. acs.org Another study reported the enzymatic synthesis of [¹³C₃]-5α-androstane-3α,17β-diol and [¹³C₃]-5α-androstane-3β,17β-diol for use as internal standards in the quantification of nine hydroxy-androgens. nih.govnih.gov

The use of stable isotope-labeled standards in conjunction with LC-MS/MS or GC-MS provides the highest level of accuracy for the quantification of this compound in complex biological samples. nih.govsigmaaldrich.com

High-Resolution Mass Spectrometry for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of organic molecules, including this compound and its derivatives. researchgate.netresearchgate.netiupac.org Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the steroid.

The proton resonance spectra of this compound have been obtained and completely assigned, allowing for the determination of the chemical shifts of protons at various positions. researchgate.netresearchgate.net These data are crucial for confirming the stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms and provide a complete structural assignment. mdpi.comrsc.org

NMR has been used to characterize synthesized this compound derivatives, confirming their structures. For example, the structure of 17β-hydroxy-2-oxa-5α-androstan-3-one was confirmed using NMR spectroscopy. mdpi.com Similarly, NMR analysis was essential in identifying the structures of metabolites of related steroids, such as those of oxymetholone. nih.gov

Immunoanalytical Techniques for Metabolite Screening and Detection (e.g., ELISA)

Immunoanalytical techniques, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for the screening and detection of this compound and its metabolites. plos.orgrmdiagnostics.com These assays are based on the specific binding of an antibody to the target antigen (the steroid).

Commercially available ELISA kits are available for the quantitative determination of androgens, including dihydrotestosterone (17β-hydroxy-5α-androstan-3-one). rmdiagnostics.comibl-international.com These kits are often used in clinical and research settings for measuring androgen levels in serum and other biological fluids. eaglebio.comabcam.com The principle of these assays is typically competitive binding, where the steroid in the sample competes with a labeled steroid for a limited number of antibody binding sites. eaglebio.com The resulting signal is inversely proportional to the concentration of the steroid in the sample.

In some advanced ELISA formats, derivatives of this compound are used as part of the detection system. For example, an ultrasensitive ELISA was developed where 17β-methoxy-5β-androstan-3-one is a key component of a signal amplification cycle, allowing for the detection of proteins at the attomole level. plos.org While not directly measuring this compound, this illustrates the utility of its derivatives in immunoanalytical methods.

Comparative Biochemical and Species Specific Studies of Androstan 3 One Metabolism and Action

Differential Enzyme Expression and Activity Profiles Across Tissues and Cell Types

The metabolic fate of androstane (B1237026) steroids is highly dependent on the specific enzymatic machinery present in a given tissue or cell type. The expression of key steroid-converting enzymes is not uniform, leading to tissue-specific regulation of androgen activity.

Human type 1 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme that metabolizes 3-ketosteroids, is expressed almost exclusively in the liver. uniprot.org In contrast, type 3 3α-HSD shows a much broader expression pattern and is found in the liver, adrenal glands, testes, brain, and prostate. uniprot.org This differential distribution suggests distinct physiological roles, with type 1 being central to hepatic steroid clearance and type 3 participating in local, or intracrine, hormone modulation in peripheral tissues. uniprot.org